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molecular formula C12H11NO2S B8671780 S-(5-(Pyridin-3-yl)furan-2-yl)methyl ethanethioate CAS No. 859239-18-2

S-(5-(Pyridin-3-yl)furan-2-yl)methyl ethanethioate

Cat. No. B8671780
M. Wt: 233.29 g/mol
InChI Key: RZXSREPAAUXUKM-UHFFFAOYSA-N
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Patent
US08609708B2

Procedure details

(See FIG. 7.) To a solution of 13 (10 mg, 0.05 mmol) in CHCl3/CH3OH (1.5 mL, 2:1, v:v) was added sodium thiomethoxide (3 mg, 0.05 mmol) and the resultant solution was stirred under argon for 10 min. The solvent was removed with a stream of argon and the residue was applied directly to a TLC plate (20×20 cm, 250 μm silica gel), developed (EtOAc/Hex, 5/95, Rf=0.12), the product band was scraped, extracted with dichloromethane and the solvent was removed in vacuo to afford the title compound 14 (6 mg, 68% yield) as a white film: 1H NMR (CD3OD) δ 8.72 (m, 1H), 8.19 (m, 1H), 7.96 (m, 1H), 7.28 (m, 1H), 6.66 (d, J=3.3 Hz, 1H), 6.07 (d, J=3.3 Hz, 1H), 3.59 (s, 2H), LRMS (ESI) m/z calcd for C10H10NOS [M+H]+ 192. found 192.
Name
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
3 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
68%

Identifiers

REACTION_CXSMILES
C(=O)([S:3][CH2:4][C:5]1[O:6][C:7]([C:10]2[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=2)=[CH:8][CH:9]=1)C.C[S-].[Na+]>C(Cl)(Cl)Cl.CO>[N:12]1[CH:13]=[CH:14][CH:15]=[C:10]([C:7]2[O:6][C:5]([CH2:4][SH:3])=[CH:9][CH:8]=2)[CH:11]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
10 mg
Type
reactant
Smiles
C(C)(SCC=1OC(=CC1)C=1C=NC=CC1)=O
Name
Quantity
3 mg
Type
reactant
Smiles
C[S-].[Na+]
Name
Quantity
1.5 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl.CO
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed with a stream of argon
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)C1=CC=C(O1)CS
Measurements
Type Value Analysis
AMOUNT: MASS 6 mg
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 62.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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